![molecular formula C12H19N3O B6238784 2-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 1943-20-0](/img/no-structure.png)

2-amino-N-[3-(dimethylamino)propyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the CAS Number: 6725-12-8 . It has a molecular weight of 221.3 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

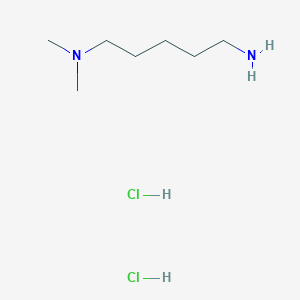

The molecular formula of this compound is C12H19N3O . The InChI Code is 1S/C12H19N3O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9,13H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 221.3 .Wissenschaftliche Forschungsanwendungen

2-amino-N-[3-(dimethylamino)propyl]benzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in pharmaceutical and biochemical processes, and as a molecular probe in biological studies. It has also been used to study the kinetics of enzyme-catalyzed reactions, to study the structure and function of proteins, and to study the structure and reactivity of small molecules.

Wirkmechanismus

2-amino-N-[3-(dimethylamino)propyl]benzamide acts as a catalyst in many organic reactions, such as nucleophilic substitution and addition-elimination reactions. It can also act as a proton-transfer agent in acid-base reactions. The exact mechanism of action of this compound in each reaction varies depending on the reaction conditions and the reactants involved.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to modulate the activity of certain enzymes and receptors. It has also been shown to have anti-inflammatory and antioxidant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-N-[3-(dimethylamino)propyl]benzamide is a versatile reagent that is widely used in organic synthesis and biochemical research. It is relatively inexpensive, stable, and easy to handle. However, it can be toxic and can cause irritation to the skin and eyes if not handled properly.

Zukünftige Richtungen

The potential applications of 2-amino-N-[3-(dimethylamino)propyl]benzamide are vast and still being explored. Some potential future directions include: further studies into its biochemical and physiological effects; development of new synthetic methods for its production; development of new catalytic reactions; and exploration of its potential applications in biotechnology and pharmaceuticals.

Synthesemethoden

2-amino-N-[3-(dimethylamino)propyl]benzamide can be synthesized by several methods, including the reaction of benzamide with dimethylamine in the presence of a strong acid such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of the desired product, this compound, and the side-product, N-(3-dimethylaminopropyl)benzamide. The reaction is typically carried out at temperatures of 80-100°C for 1-2 hours.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-[3-(dimethylamino)propyl]benzamide involves the reaction of 3-(dimethylamino)propylamine with 2-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine, which is then acylated with benzoyl chloride.", "Starting Materials": [ "3-(dimethylamino)propylamine", "2-nitrobenzoyl chloride", "sodium borohydride", "benzoyl chloride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-(dimethylamino)propylamine is reacted with 2-nitrobenzoyl chloride in diethyl ether to form 2-nitro-N-[3-(dimethylamino)propyl]benzamide.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium borohydride in methanol.", "Step 3: The resulting amine is acylated with benzoyl chloride in the presence of hydrochloric acid to form 2-amino-N-[3-(dimethylamino)propyl]benzamide.", "Step 4: The product is purified by recrystallization from ethanol and water." ] } | |

CAS-Nummer |

1943-20-0 |

Molekularformel |

C12H19N3O |

Molekulargewicht |

221.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.